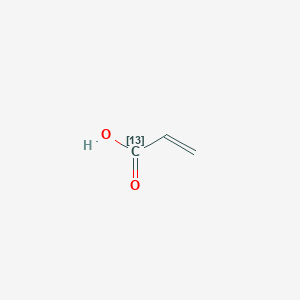
(113C)Prop-2-enoic acid
Cat. No. B1338161
Key on ui cas rn:
95387-98-7
M. Wt: 73.06 g/mol
InChI Key: NIXOWILDQLNWCW-LBPDFUHNSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07741488B2
Procedure details


10 mmol of the appropriate aldehyde are dissolved with 1.1 eq. of triethyl phosphonoacetate in 7 ml THF. At 0° C. 1 eq. of DBU is added and the reaction mixture is stirred over night at room temperature. Then, the reaction mixture is diluted with water, acidified with aq. HCl and extracted with diethyl ether. The organic layer is dried over MgSO4 and the solvent removed. This acrylic acid ester is used without further purification. The crude acrylic acid ester is suspended in 20 ml 1N NaOH and stirred over night. After the reaction is completed, the reaction mixture is acidified with 1N HCl and extracted with diethyl ether. The organic layer is dried over MgSO4 and the solvent evaporated; the desired acrylic acid is obtained in almost pure form. 11 mmol of the acrylic acid are dissolved in 20 ml MeOH, 1 eq. of NAHCO3 and 200 mg Pd/C (10%) are added and the reaction hydrogenated over night at room temperature and normal pressure. Filtration of the reaction mixture over Celite and removal of the solvent affords the desired product in good yield in pure form. In case one of the products is not sufficiently pure, one can also purify them via flash chromatography. According to the above-mentioned procedure, the following compound can be prepared: 2 g of 2-methoxy-5-methyl-benzaldehyde is transformed to 2.2 g of (2-methoxy-5-methyl-phenyl)-acrylic acid. 21 g of the before-mentioned acrylic acid are hydrogenated to yield 20 g of the desired 3-(2-methoxy-5-methyl-phenyl)-propionic acid. Further relevant starting compounds can be prepared similarly.

Name
(2-methoxy-5-methyl-phenyl)-acrylic acid
Quantity
2.2 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:4]=1[CH:5]=O.COC1C=CC(C)=CC=1[C:21](=C)[C:22]([OH:24])=[O:23].C(O)(=O)C=C>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:4]=1[CH2:5][CH2:21][C:22]([OH:24])=[O:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=O)C=C(C=C1)C
|
Step Two
|
Name
|
(2-methoxy-5-methyl-phenyl)-acrylic acid
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C=C1)C)C(C(=O)O)=C
|
Step Three
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in good yield in pure form
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
one can also purify them via flash chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the following compound can be prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)C)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 g | |
| YIELD: CALCULATEDPERCENTYIELD | 899.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
